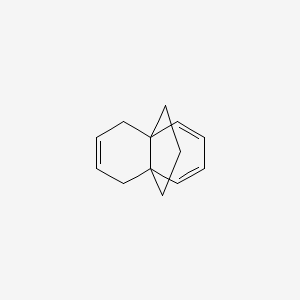
1,4-Dihydro-4a,8a-propanonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydro-4a,8a-propanonaphthalene is a chemical compound with a unique structure that includes a naphthalene core with additional hydrogen atoms and a propano group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-4a,8a-propanonaphthalene typically involves the hydrogenation of naphthalene derivatives under specific conditions. One common method includes the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is carried out under controlled temperature and pressure to ensure selective hydrogenation of the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient industrial synthesis.
化学反応の分析
Types of Reactions
1,4-Dihydro-4a,8a-propanonaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as Pd/C.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones and related compounds.
Reduction: Fully saturated naphthalene derivatives.
Substitution: Halogenated and nitrated naphthalene derivatives.
科学的研究の応用
1,4-Dihydro-4a,8a-propanonaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dihydro-4a,8a-propanonaphthalene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
類似化合物との比較
Similar Compounds
1,4,5,8-Dimethanonaphthalene: Similar structure with additional methano groups.
1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione: Contains additional oxygen atoms and a different ring structure.
Uniqueness
1,4-Dihydro-4a,8a-propanonaphthalene is unique due to its specific hydrogenation pattern and the presence of a propano group. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
64776-68-7 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC名 |
tricyclo[4.4.3.01,6]trideca-2,4,8-triene |
InChI |
InChI=1S/C13H16/c1-2-7-13-9-4-3-8-12(13,6-1)10-5-11-13/h1-4,6-7H,5,8-11H2 |
InChIキー |
NRBLPXPRDXUHJW-UHFFFAOYSA-N |
正規SMILES |
C1CC23CC=CCC2(C1)C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


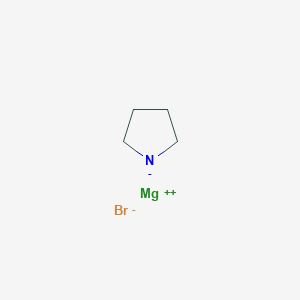
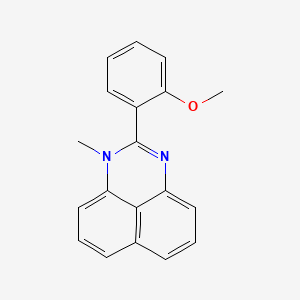
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)


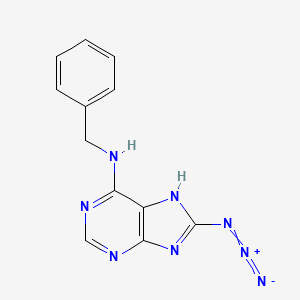
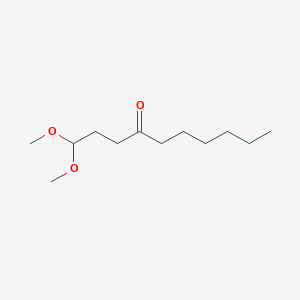

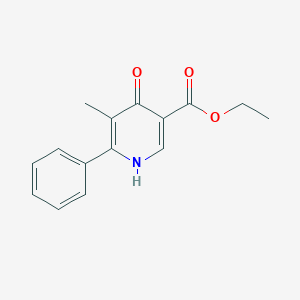

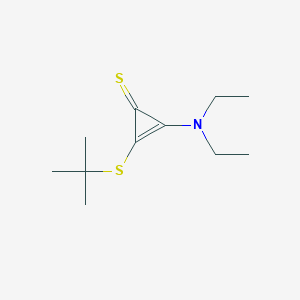
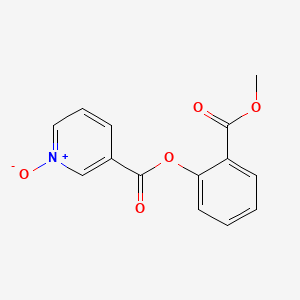
![Dimethyl [bis(phenylsulfanyl)methyl]phosphonate](/img/structure/B14494209.png)

